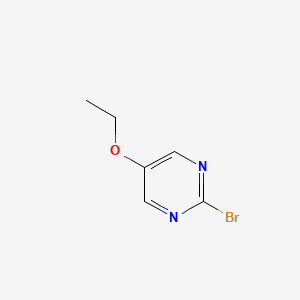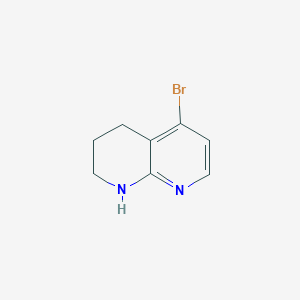
5-Bromo-1,2,3,4-tetrahidro-1,8-naftiridina
Descripción general
Descripción
5-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine is a chemical compound with the CAS Number: 1341035-81-1 . It has a molecular weight of 213.08 and its IUPAC name is 5-bromo-1,2,3,4-tetrahydro [1,8]naphthyridine .
Synthesis Analysis
The synthesis of 1,5-naphthyridine derivatives, which includes 5-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine, has been studied extensively . The aza-Diels-Alder reaction (Povarov reaction) activated by Lewis acid has been studied theoretically and experimentally for the synthesis of 1,2,3,4-tetrahydro-1,5-naphthyridine derivatives .Molecular Structure Analysis
The molecular structure of 5-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine is represented by the Inchi Code 1S/C8H9BrN2/c9-7-3-5-11-8-6 (7)2-1-4-10-8/h3,5H,1-2,4H2, (H,10,11) .Chemical Reactions Analysis
The reactivity of 1,5-naphthyridine derivatives, including 5-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine, has been studied with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains or formation of metal complexes .Physical And Chemical Properties Analysis
5-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine is a pale-yellow to yellow-brown solid . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Aplicaciones Científicas De Investigación
Química Medicinal
En el ámbito de la química medicinal, los derivados de la 5-Bromo-1,2,3,4-tetrahidro-1,8-naftiridina presentan un amplio espectro de actividades biológicas. Son particularmente valiosos por su posible uso en el descubrimiento y desarrollo de fármacos. Por ejemplo, estos compuestos se han estudiado por sus propiedades anticancerígenas , mostrando promesas en el objetivo de vías específicas involucradas en la proliferación de células cancerosas.
Síntesis Orgánica
Este compuesto sirve como un intermediario clave en la síntesis orgánica. Su reactividad permite la construcción de arquitecturas moleculares complejas. La reacción aza-Diels-Alder, por ejemplo, utiliza derivados de this compound para sintetizar nuevos compuestos heterocíclicos de manera regio- y estereo-selectiva .
Catálisis
La estructura del compuesto le permite actuar como un ligando para los complejos metálicos, que a menudo se utilizan como catalizadores en reacciones químicas. Estos complejos metálicos pueden facilitar una variedad de transformaciones, incluidas oxidaciones, reducciones y reacciones de acoplamiento cruzado .
Mecanismo De Acción
Result of Action
The primary result of the action of 5-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine is the inhibition of bacterial growth . By disrupting the fatty acid synthesis pathway, the compound prevents bacteria from producing necessary components for their cell membranes. This leads to an inability for the bacteria to grow and proliferate, making 5-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine a potential antibacterial agent.
Propiedades
IUPAC Name |
5-bromo-1,2,3,4-tetrahydro-1,8-naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2/c9-7-3-5-11-8-6(7)2-1-4-10-8/h3,5H,1-2,4H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYTUKWQXFDIKLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CN=C2NC1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[3-(Benzyloxy)phenyl]-3-hydroxy-2,2-dimethylpropanoic acid](/img/structure/B1378860.png)
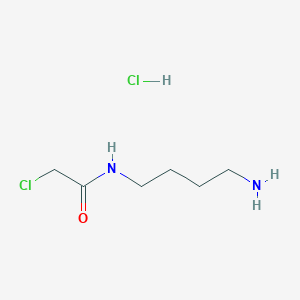
![2-({[(Tert-butoxy)carbonyl]amino}methyl)-2-methylbutanoic acid](/img/structure/B1378863.png)
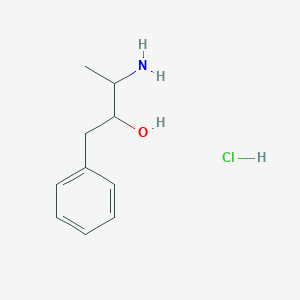
![1-amino-N-[3-(dimethylamino)propyl]cyclohexane-1-carboxamide dihydrochloride](/img/structure/B1378865.png)
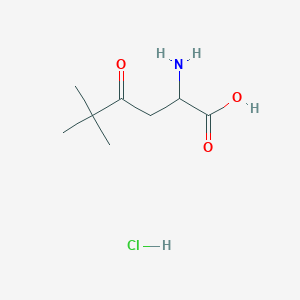
![2,8-Dioxa-5-azaspiro[3.5]nonane](/img/structure/B1378869.png)
![8-Boc-1,8-diazaspiro[4.5]decane oxalate](/img/structure/B1378872.png)
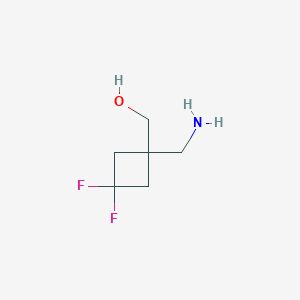
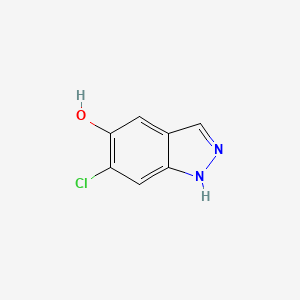

![3-Azabicyclo[3.1.1]heptan-6-ol hydrochloride](/img/structure/B1378878.png)
![Tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B1378880.png)
